N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

CNS drug discovery blood‑brain barrier permeability TPSA

This benzodioxole-5-carboxamide features a distinctive N-(tetrahydropyran)-N-(thiophen-2-ylethyl) substitution pattern not found in any publicly characterized bioactive analog. It is a compelling entry point for CNS drug discovery, with a predicted TPSA of 65–70 Ų suitable for BBB permeation. Unlike MAO-B or BuChE-selective leads in this class, this compound's unique pharmacophore makes it ideal as a selectivity-profiling tool or inactive control to deconvolute polypharmacology. Procure this differentiated scaffold for fragment-based screening, hit expansion, or rapid SAR exploration.

Molecular Formula C19H21NO4S
Molecular Weight 359.44
CAS No. 1797268-67-7
Cat. No. B2560168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
CAS1797268-67-7
Molecular FormulaC19H21NO4S
Molecular Weight359.44
Structural Identifiers
SMILESC1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21NO4S/c21-19(14-3-4-17-18(12-14)24-13-23-17)20(15-6-9-22-10-7-15)8-5-16-2-1-11-25-16/h1-4,11-12,15H,5-10,13H2
InChIKeyLPYSHLNNQNEHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide: Compound Identity, Scaffold, and Procurement Context


N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 1797268-67-7) is a fully synthetic small molecule (MW 359.44 g/mol, C₁₉H₂₁NO₄S) that belongs to the benzodioxole‑5‑carboxamide class . Its structure combines a 1,3‑benzodioxole core with an N‑(tetrahydro‑2H‑pyran‑4‑yl)‑N‑[2‑(thiophen‑2‑yl)ethyl] carboxamide side‑chain. The benzodioxole motif is a privileged scaffold in medicinal chemistry, and closely related benzodioxole‑5‑carboxamides have been disclosed as inhibitors of butyrylcholinesterase, monoamine oxidase B, and CXCR2 [1][2]. However, the specific biological profile of this compound has not been reported in peer‑reviewed primary literature, and its principal value currently lies in its potential as a screening hit, a selectivity‑profiling tool, or a synthetic building block within structure‑based drug discovery programs.

Why N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Cannot Be Replaced by In‑Class Analogs Without Risk


Benzodioxole‑5‑carboxamides are not interchangeable building blocks. In published SAR series, small modifications to the amide substituent can invert selectivity between closely related targets. For example, replacing an N‑isobutyl‑thiazole group with an N‑(2,4‑dinitrophenyl) moiety shifts the primary target from BuChE to MAO B while altering the inhibition mechanism from mixed to competitive reversible [1][2]. The target compound’s unique N‑(tetrahydropyran)‑N‑(thiophen‑2‑ylethyl) substitution pattern is not present in any publicly characterized bioactive analog; therefore, its potency, selectivity, and pharmacokinetic behavior cannot be predicted from class averages. Substituting a generic benzodioxole‑5‑carboxamide or a structurally related analog such as SB‑225002 (a potent CXCR2 antagonist) would introduce different topological polar surface area, hydrogen‑bonding capacity, and conformational flexibility, likely leading to divergent target engagement and off‑target profiles .

Quantitative Differentiation of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Versus Structural Analogs


Substituent‑Driven Topological Polar Surface Area (TPSA) and Predicted CNS Penetration Relative to BuChE‑Selective Analog

The target compound possesses a calculated TPSA of approximately 65–70 Ų (based on the benzodioxole‑carboxamide core plus tetrahydropyran oxygen), which is significantly lower than the TPSA of the published BuChE‑selective lead compound N‑isobutyl‑N‑((2‑(p‑tolyloxymethyl)thiazol‑4‑yl)methyl)benzo[d][1,3]dioxole‑5‑carboxamide (estimated TPSA ≈ 115–125 Ų due to additional oxymethyl‑thiazole and tolyl moieties) [1][2]. TPSA values below 90 Ų are generally associated with favorable passive BBB permeation, whereas values above 100 Ų limit CNS exposure.

CNS drug discovery blood‑brain barrier permeability TPSA

Hydrogen‑Bond Donor/Acceptor Profile Compared to MAO‑B Inhibitor ST‑2043

The target compound contains one hydrogen‑bond acceptor (tetrahydropyran oxygen) and no hydrogen‑bond donors beyond the amide, whereas the known MAO‑B inhibitor ST‑2043 (N‑(2,4‑dinitrophenyl)benzo[d][1,3]dioxole‑5‑carboxamide) carries two nitro groups that act as strong hydrogen‑bond acceptors and participate in charge‑transfer interactions essential for MAO‑B binding (IC₅₀ = 56 nM, Kᵢ = 6.3 nM) [1][2]. The absence of nitro groups in the target compound eliminates the risk of nitro‑related toxicity (e.g., mutagenicity) and predicts a distinct selectivity profile away from MAO enzymes, as the dinitrophenyl motif is critical for MAO‑B recognition.

MAO inhibition selectivity profiling hydrogen bonding

Ligand Efficiency Metrics Compared to CXCR2 Antagonist SB‑225002

SB‑225002 (CAS 182498-32-4) is a potent and selective CXCR2 antagonist (IC₅₀ = 22 nM) with a molecular weight of 352.8 g/mol and 2 nitrogen atoms, yielding a ligand efficiency (LE) of approximately 0.38 kcal/mol per heavy atom . In contrast, the target compound (MW 359.44 g/mol, 25 heavy atoms) contains a tetrahydropyran oxygen and a thiophene sulfur, providing different electronic and steric features. The benzodioxole‑5‑carboxamide scaffold has been reported in CXCR2‑targeting patents , suggesting that the target compound could serve as a selective CXCR2 modulator with distinct physicochemical properties, although direct CXCR2 activity data are not available.

CXCR2 antagonism ligand efficiency molecular complexity

Synthetic Tractability and Building-Block Utility Versus Complex Multi‑Step Analogs

The target compound is assembled from commercially available building blocks (oxan‑4‑amine, 2‑(thiophen‑2‑yl)ethan‑1‑amine, and benzo[d][1,3]dioxole‑5‑carboxylic acid) via standard amide coupling chemistry, whereas many bioactive benzodioxole‑5‑carboxamides require multi‑step synthesis to install complex N‑substituents (e.g., thiazol‑4‑ylmethyl‑tolyloxy groups in the BuChE series) [1]. This synthetic simplicity reduces procurement lead time, lowers cost, and facilitates rapid analog generation for SAR exploration.

synthetic accessibility building block medicinal chemistry

Optimal Research Use Cases for N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Based on Structural Differentiation


CNS‑Oriented Fragment‑Based or Hit‑Identification Screening

With a predicted TPSA of 65–70 Ų—well below the 90 Ų threshold for passive BBB permeation—the target compound is a promising entry point for CNS drug discovery campaigns where brain exposure is required [1]. Its low hydrogen‑bond donor count and compact size make it suitable for fragment‑based screening libraries targeting neurotransmitter receptors, ion channels, or CNS‑expressed enzymes. Unlike the BuChE‑selective benzodioxole‑5‑carboxamide lead, which bears a high‑TPSA thiazole‑tolyloxy group, the target compound’s physicochemical profile aligns with CNS drug‑likeness guidelines.

Selectivity‑Profiling Probe for Benzodioxole‑5‑Carboxamide Target Space

Because the target compound lacks the dinitrophenyl motif essential for MAO‑B inhibition (IC₅₀ = 56 nM for ST‑2043) and the thiazole‑tolyloxy group required for BuChE selectivity, it can serve as an inactive or weakly active control to deconvolute target‑specific effects within benzodioxole‑5‑carboxamide chemical series [2][3]. This profiling approach is valuable for dissecting polypharmacology and identifying the minimal pharmacophore responsible for observed phenotypes.

Rapid Analog Synthesis for Structure–Activity Relationship (SAR) Exploration

The synthetically accessible nature of the target compound—accessible in 2–3 steps from common building blocks—enables rapid parallel synthesis of analogs with modified aryl, heterocycle, or amine substituents . This contrasts with more complex benzodioxole‑5‑carboxamide leads that require lengthy synthetic sequences, allowing medicinal chemistry teams to iterate faster and explore chemical space more efficiently.

Chemokine Receptor (CXCR2) Chemical Series Diversification

Patent literature indicates that benzodioxole‑5‑carboxamide scaffolds have been claimed as CXCR2 modulators . While the target compound has not been directly profiled against CXCR2, its distinct heteroatom composition (O/S vs. Br/N in SB‑225002) and lower molecular complexity offer a structurally differentiated chemical series for hit expansion, potentially yielding compounds with improved selectivity or pharmacokinetic properties over the prototypical CXCR2 antagonist SB‑225002 (IC₅₀ = 22 nM).

Quote Request

Request a Quote for N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.